molecular formula C12H18ClNO B14027867 3-(2-Methoxybenzyl)pyrrolidine HCl

3-(2-Methoxybenzyl)pyrrolidine HCl

Cat. No.: B14027867
M. Wt: 227.73 g/mol
InChI Key: UYDCOLQRUFDBLO-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-(2-Methoxybenzyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxybenzyl)pyrrolidine.

    Reduction: Formation of 3-Benzylpyrrolidine.

    Substitution: Formation of 3-(2-Azidobenzyl)pyrrolidine or 3-(2-Thiobenzyl)pyrrolidine.

Scientific Research Applications

3-(2-Methoxybenzyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxybenzyl)pyrrolidine hydrochloride
  • 3-Benzylpyrrolidine hydrochloride
  • 3-(2-Azidobenzyl)pyrrolidine hydrochloride
  • 3-(2-Thiobenzyl)pyrrolidine hydrochloride

Uniqueness

3-(2-Methoxybenzyl)pyrrolidine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the methoxy group can influence the compound’s biological activity, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H

InChI Key

UYDCOLQRUFDBLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCNC2.Cl

Origin of Product

United States

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